molecular formula C11H22N2O2 B2551764 Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate CAS No. 1870131-28-4

Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate

Cat. No.: B2551764
CAS No.: 1870131-28-4
M. Wt: 214.309
InChI Key: FOKXSBQVBFMAPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate typically involves the reaction of 2,2-dimethyl-3-aminopropanoic acid with piperidine under specific conditions. The reaction is carried out in the presence of a suitable esterification agent such as methanol, which facilitates the formation of the methyl ester group . The reaction conditions often include a controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted piperidine derivatives .

Scientific Research Applications

Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-[(piperidin-4-yl)amino]propanoic acid: Similar structure but lacks the methyl ester group.

    Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]butanoate: Similar structure with an additional carbon in the alkyl chain.

Uniqueness

Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the piperidine ring also contributes to its potential pharmacological properties .

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(piperidin-4-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,10(14)15-3)8-13-9-4-6-12-7-5-9/h9,12-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKXSBQVBFMAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCNCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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